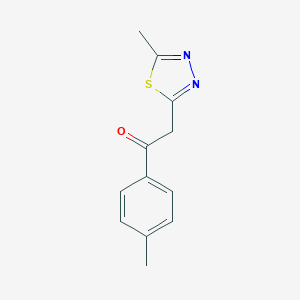methanone](/img/structure/B282101.png)
[2-(4-methoxyphenyl)-1,1-dioxido-5-phenyl-5,6-dihydro-2H-1,2-thiazin-6-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-methoxyphenyl)-1,1-dioxido-5-phenyl-5,6-dihydro-2H-1,2-thiazin-6-yl](phenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPTM and is a member of the thiazine family of compounds. MPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of MPTM is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. MPTM has been found to inhibit the activation of the Akt and ERK signaling pathways, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects
MPTM has a wide range of biochemical and physiological effects. It has been found to induce the expression of various genes involved in apoptosis and cell cycle arrest. It has also been found to inhibit the expression of genes involved in cell growth and proliferation. In addition, MPTM has been found to induce oxidative stress and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPTM in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using MPTM is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research involving MPTM. One area of research is in the development of novel cancer treatments based on MPTM. Another area of research is in the study of the mechanism of action of MPTM and its effects on various signaling pathways involved in cancer cell growth and survival. Additionally, further research is needed to explore the potential applications of MPTM in other areas of scientific research, such as drug discovery and development.
Méthodes De Synthèse
The synthesis of MPTM is a complex process that involves multiple steps. One of the most common methods for synthesizing MPTM is through the reaction of 4-methoxybenzaldehyde with thiourea in the presence of acetic anhydride. The resulting product is then reacted with phenylacetyl chloride to yield MPTM. Other methods for synthesizing MPTM have also been explored, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
MPTM has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MPTM has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C24H21NO4S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
[(5R,6S)-2-(4-methoxyphenyl)-1,1-dioxo-5-phenyl-5,6-dihydrothiazin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C24H21NO4S/c1-29-21-14-12-20(13-15-21)25-17-16-22(18-8-4-2-5-9-18)24(30(25,27)28)23(26)19-10-6-3-7-11-19/h2-17,22,24H,1H3/t22-,24+/m1/s1 |
Clé InChI |
WEJPKYKWWNUQTG-VWNXMTODSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2C=C[C@@H]([C@H](S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)N2C=CC(C(S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N2C=CC(C(S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)






![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)